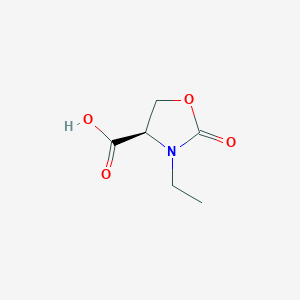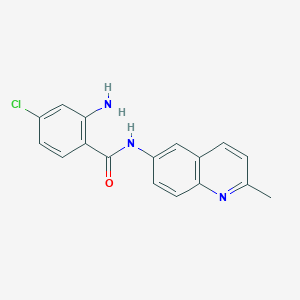
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide typically involves the condensation of 2-methylquinoline-6-carboxylic acid with 2-amino-4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s quinoline moiety allows it to intercalate with DNA, thereby disrupting DNA synthesis and function. Additionally, it may modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one
Uniqueness
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, chloro group, and quinoline moiety makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
832102-29-1 |
|---|---|
Molekularformel |
C17H14ClN3O |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
2-amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c1-10-2-3-11-8-13(5-7-16(11)20-10)21-17(22)14-6-4-12(18)9-15(14)19/h2-9H,19H2,1H3,(H,21,22) |
InChI-Schlüssel |
GYSVCGUNMIZIAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






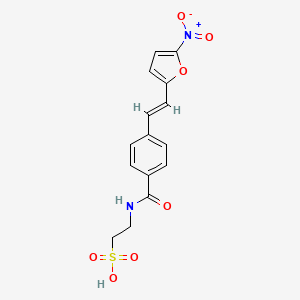
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
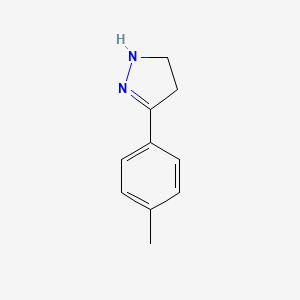
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
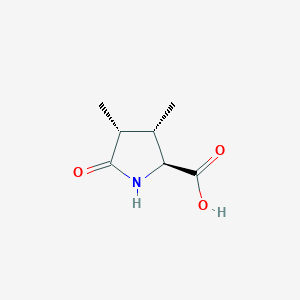
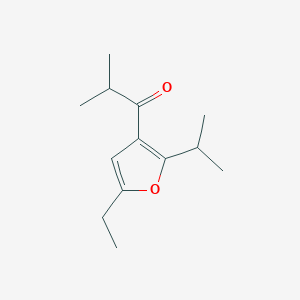
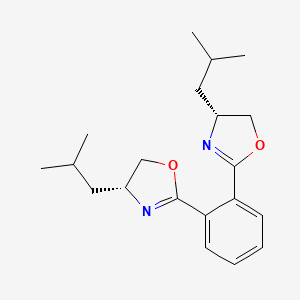
![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)
